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1-(5-iodo-1H-indol-2-yl)ethanone

Cat. No.: B13681909
M. Wt: 285.08 g/mol
InChI Key: RPFDYVFXVRSHTP-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Chemical and Biological Sciences

Indole and its derivatives are of paramount importance in the fields of chemistry and biology, serving as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.comijpsr.com This significance stems from their widespread presence in biologically active molecules and their ability to mimic the structure of proteins and bind to various enzymes. ijpsr.com

The indole nucleus is a fundamental component of numerous natural products, including alkaloids and essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov Tryptophan, an essential amino acid, also features an indole ring. nih.gov The versatility of the indole scaffold is demonstrated by the diverse biological activities exhibited by its derivatives, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. nih.govijpsr.comnih.govnih.govresearchgate.net The ability of indole-based compounds to target a wide range of biological pathways makes them highly valuable in the design of new therapeutic agents. nih.gov

Rationale for Investigating the Iodo-Substituted Ethanone (B97240) Moiety in Indole Chemistry

The introduction of specific substituents onto the indole ring system is a key strategy for modulating its chemical and biological properties. The investigation of an iodo-substituent at the 5-position and an ethanone (acetyl) group at the 2-position of the indole scaffold in 1-(5-iodo-1H-indol-2-yl)ethanone is driven by several factors.

Halogenation, the process of introducing halogen atoms, is a crucial transformation in organic synthesis. researchgate.net Halogenated compounds, including iodo-substituted indoles, serve as important structural motifs in many bioactive natural products and are valuable intermediates for further chemical modifications. researchgate.netnih.gov The iodine atom, in particular, can influence the electronic properties of the indole ring and can act as a handle for cross-coupling reactions, allowing for the synthesis of more complex molecules. nih.gov

The acetyl group at the 2-position also plays a significant role. The C2 position of the indole ring is a site of interest for functionalization. researchgate.net The presence of an electron-withdrawing group like acetyl can affect the reactivity of the indole ring and is a common feature in various biologically active molecules. researchgate.net

Overview of Prior Research on Related Indole Acetyl Derivatives and Halogenated Indoles

Extensive research has been conducted on both indole acetyl derivatives and halogenated indoles, providing a foundation for understanding the properties of this compound.

Indole Acetyl Derivatives: 3-Acetylindole (B1664109) is a well-studied starting material for the synthesis of numerous bioactive indole alkaloids. nih.govresearchgate.net Derivatives of 3-acetylindole have demonstrated a wide range of biological activities, including antimicrobial and antioxidant properties. thepharmajournal.com Research has also explored the synthesis and anti-inflammatory activity of various 3-acetylindole derivatives. thepharmajournal.com While much of the focus has been on 3-acetylindoles, the synthesis and properties of other acetylated indoles, such as 1-(1,5-dimethyl-1H-indol-3-yl)-1-ethanone and 1-(1-methyl-1H-indol-5-yl)ethanone, have also been investigated. prepchem.comchemicalbook.com

Halogenated Indoles: The direct C-H halogenation of indoles is a widely studied area of organic chemistry. researchgate.net Methods have been developed for the regioselective halogenation of the indole nucleus at various positions, including C2 and C3. researchgate.netresearchgate.net Halogenated indoles are not only synthetic intermediates but are also found in nature, particularly in marine organisms, and often exhibit interesting biological activities. nih.gov For instance, iodoalkaloids, a rare class of natural products, have been isolated from marine sources. nih.gov The reactivity of halogenated indoles in cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions has been explored to create diverse and complex indole derivatives. nih.gov

Research Objectives and Scope for this compound Studies

The primary research objectives for studying this compound are centered on understanding its synthesis, chemical properties, and potential as a building block for more complex molecules. The scope of these studies typically includes:

Synthesis: Developing efficient and selective methods for the preparation of this compound. A common synthetic route involves the iodination of a pre-functionalized indole precursor, followed by acetylation at the 2-position. vulcanchem.com

Characterization: Thoroughly characterizing the compound using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, as well as mass spectrometry, to confirm its structure.

Reactivity: Investigating the reactivity of the compound, particularly the reactivity of the C-I bond in cross-coupling reactions and the influence of the acetyl and iodo substituents on the reactivity of the indole ring.

Biological Evaluation: As an indole derivative, it is a candidate for screening for various biological activities, contributing to the broader search for new therapeutic agents. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO B13681909 1-(5-iodo-1H-indol-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

1-(5-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8INO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3

InChI Key

RPFDYVFXVRSHTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)I

Origin of Product

United States

Advanced Synthetic Methodologies for 1 5 Iodo 1h Indol 2 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 1-(5-iodo-1H-indol-2-yl)ethanone suggests two primary disconnections. The most apparent is the carbon-carbon bond between the indole (B1671886) ring and the acetyl group at the C2 position. This leads to a 5-iodoindole (B102021) synthon and an acetyl cation equivalent. A second key disconnection is the carbon-iodine bond at the C5 position, which points to a simpler indole precursor.

This analysis gives rise to a forward synthetic strategy that hinges on two key transformations: the regioselective iodination of an indole derivative at the C5 position and the subsequent regioselective acylation at the C2 position. The order of these steps is crucial, as the electronic nature of the substituents can influence the reactivity and regioselectivity of the subsequent reaction.

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through various pathways, each with its own set of advantages and challenges. These routes are broadly categorized into multi-step syntheses with detailed mechanistic understanding, expedited high-yield protocols, and strategies focusing on the critical regioselective iodination step.

Multi-Step Organic Syntheses with Detailed Mechanistic Elucidation

A common and well-established route to this compound involves a multi-step sequence starting from a pre-functionalized aniline (B41778) derivative. One such pathway begins with 4-iodoaniline.

The classical Fischer indole synthesis provides a foundational method for constructing the indole core. beilstein-journals.org This reaction involves the condensation of a phenylhydrazine (B124118) derivative with a ketone or aldehyde under acidic conditions. While versatile, controlling regioselectivity with substituted phenylhydrazines can be challenging.

A more direct approach involves the Friedel-Crafts acylation of 5-iodoindole. The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). snnu.edu.cnnih.govvulcanchem.com This acylium ion then attacks the electron-rich indole ring.

However, the regioselectivity of Friedel-Crafts acylation on indoles can be complex. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack. ikm.org.myresearchgate.net To achieve C2-acylation, the C3 position might need to be blocked with a temporary protecting group, which is then removed in a subsequent step. Alternatively, specific reaction conditions or the use of N-protected indoles can favor C2-acylation. For instance, the use of certain Lewis acids and solvents can influence the regiochemical outcome.

Expedited and High-Yielding Synthetic Protocols

One reported laboratory-scale synthesis involves the diazotization of 5-aminoindole, followed by a Sandmeyer reaction to introduce the iodine at the C5 position. ikm.org.my The resulting 5-iodoindole is then acetylated at the C2 position using acetic anhydride in the presence of a Lewis acid catalyst like zinc chloride. ikm.org.my

StepReactantReagent(s)ProductYield (%)
15-Aminoindole1. NaNO₂, HCl 2. KI5-IodoindoleNot specified
25-IodoindoleAcetic anhydride, ZnCl₂This compoundNot specified

This table represents a general synthetic sequence. Specific yields can vary based on reaction conditions.

More contemporary approaches focus on one-pot or tandem reactions to improve efficiency. These strategies often involve the careful selection of catalysts and reaction conditions to orchestrate multiple transformations in a single reaction vessel, thereby avoiding the isolation of intermediates.

Regioselective Iodination Strategies of Indole Precursors

The introduction of an iodine atom at the C5 position of the indole nucleus is a critical step in the synthesis of the target molecule. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers and simplify downstream purification.

A significant advancement in this area is the development of a highly regioselective C5-H direct iodination of indoles. rsc.orgresearchgate.net This method offers a practical and general approach to C5-functionalized indoles under mild, metal-free conditions. rsc.orgresearchgate.net A proposed mechanism for this reaction involves a radical pathway. rsc.orgresearchgate.net The use of specific iodinating reagents and additives is key to controlling the regioselectivity.

Optimization of Reaction Conditions and Reagent Systems

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by optimizing reaction conditions and employing advanced reagent systems, particularly catalytic approaches.

Catalytic Approaches (e.g., Transition Metal-Mediated Transformations)

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, offering novel and efficient pathways for the synthesis of complex molecules. In the context of indole chemistry, palladium and rhodium catalysts have been extensively explored for their ability to mediate regioselective C-H activation. mdpi.comacs.orgscispace.comnih.gov

While direct C2-acylation of indoles using transition metal catalysis is an area of ongoing research, related transformations such as C2-alkylation and C2-arylation have been successfully demonstrated. For instance, rhodium(III)-catalyzed C-H alkylation of indoles with diazo compounds has been shown to be highly regioselective for the C2 position. mdpi.com Similarly, palladium-catalyzed direct C2 arylation of N-substituted indoles has been achieved. nih.gov

These catalytic systems typically involve the formation of a metal-indole intermediate, followed by coupling with the electrophilic partner. The choice of ligand, oxidant, and solvent can significantly influence the catalytic activity and regioselectivity. Adapting these methodologies for the direct introduction of an acetyl group at the C2 position of 5-iodoindole represents a promising avenue for a more efficient and atom-economical synthesis of the target compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Researchers have successfully demonstrated that some indole syntheses can be performed under solvent-free, or "neat," conditions, often requiring thermal activation. beilstein-journals.orgnih.gov These methods not only reduce solvent waste but can also lead to simpler reaction workups and purification processes.

When solvents are necessary, the focus shifts to using environmentally benign alternatives. Water, ionic liquids, and supercritical fluids are being explored as replacements for traditional, more hazardous organic solvents in various indole syntheses. researchgate.net For example, multicomponent reactions for synthesizing indole-containing heterocycles have been developed using ethanol (B145695) or acetic acid, which are considered greener solvent choices. mdpi.comresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Syntheses with high atom economy are inherently less wasteful. mdpi.com

Strategies to improve atom economy in the synthesis of this compound include the use of one-pot, multicomponent reactions. mdpi.comresearchgate.net These reactions combine several synthetic steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. For instance, a one-pot approach could potentially combine the formation of the indole ring and its subsequent functionalization. mdpi.com

Catalysis also plays a crucial role. The use of efficient catalysts, including nanocatalysts and biocatalysts, can enable reactions to proceed with higher selectivity and under milder conditions, thereby minimizing waste and energy consumption. researchgate.net For example, immobilized enzymes like lipases show potential for carrying out modifications such as acetylation in a more sustainable manner. vulcanchem.com

Table 2: Comparison of Traditional vs. Green Synthesis Approach

FeatureTraditional SynthesisGreen Synthesis Approach
Solvents Chlorinated hydrocarbons, volatile organicsWater, ethanol, or solvent-free conditions nih.govresearchgate.net
Reaction Type Multi-step with intermediate isolationOne-pot, multicomponent reaction mdpi.comresearchgate.net
Atom Economy LowerHigher researchgate.netmdpi.com
Catalysis Stoichiometric reagents, Lewis acids vulcanchem.comNanocatalysts, biocatalysts, reusable catalysts researchgate.net
Waste Generation HigherMinimized

Comprehensive Spectroscopic and Structural Elucidation of 1 5 Iodo 1h Indol 2 Yl Ethanone Beyond Basic Identification

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

Analysis of Hydrogen Bonding and Halogen Bonding Networks

A comprehensive analysis of the hydrogen and halogen bonding networks of "1-(5-iodo-1H-indol-2-yl)ethanone" is crucial for understanding its supramolecular chemistry and potential interactions in a condensed phase. However, a detailed search of scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of this particular compound. Therefore, the following analysis is based on theoretical considerations and data from analogous structures.

Hydrogen Bonding:

The "this compound" molecule possesses a hydrogen bond donor in the form of the indole (B1671886) N-H group and a hydrogen bond acceptor, the carbonyl oxygen of the ethanone (B97240) group. This configuration suggests the potential for the formation of intermolecular hydrogen bonds. In the solid state, it is highly probable that these molecules would arrange themselves to form chains or more complex networks through N-H···O=C interactions. The strength and geometry of these bonds would significantly influence the crystal packing and physical properties of the compound.

Halogen Bonding:

The presence of an iodine atom at the 5-position of the indole ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atom in "this compound" could potentially form halogen bonds with the carbonyl oxygen of a neighboring molecule (I···O=C) or with the π-system of the indole ring. Such interactions can play a significant role in directing crystal packing and can be a valuable tool in crystal engineering. Studies on other iodo-substituted heterocyclic compounds have demonstrated the importance of halogen bonding in their solid-state structures.

Without experimental crystallographic data, the precise nature and prevalence of these hydrogen and halogen bonding networks in "this compound" remain speculative.

Co-crystallization Studies with Relevant Host Molecules (if applicable)

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This can be used to modify the physical properties of a compound. A search of the available scientific literature did not reveal any co-crystallization studies specifically involving "this compound".

The potential for this compound to form co-crystals exists due to its hydrogen and halogen bonding capabilities. Suitable host molecules for co-crystallization would be those that can effectively participate in these non-covalent interactions. For instance, molecules with strong hydrogen bond acceptor groups could interact with the indole N-H, while molecules with good Lewis basic sites could engage in halogen bonding with the iodine atom.

Given the absence of specific research on this topic, this remains an area ripe for future investigation. Such studies could provide valuable insights into the intermolecular interactions of "this compound" and could lead to the development of new solid forms with tailored properties.

Chemical Reactivity and Derivatization Strategies for 1 5 Iodo 1h Indol 2 Yl Ethanone

Electrophilic and Nucleophilic Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position, which is significantly more reactive than benzene (B151609). wikipedia.org This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. Since the C2 position in 1-(5-iodo-1H-indol-2-yl)ethanone is already substituted, electrophilic attack is directed to the C3 position.

Common electrophilic substitution reactions that can be performed on the indole ring include:

Halogenation: Introduction of bromine or chlorine at the C3 position can be achieved using appropriate halogenating agents.

Nitration: Nitration of the indole ring can be accomplished using reagents like nitric acid in sulfuric acid, typically at low temperatures to control the reaction. google.com

Sulfonation: Treatment with sulfur trioxide-pyridine complex can introduce a sulfonic acid group at the C3 position.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, at the C3 position, although the presence of the deactivating acetyl group at C2 might require harsher conditions.

While the indole ring is generally more reactive towards electrophiles, nucleophilic substitution on the indole ring itself is less common and typically requires the presence of strong electron-withdrawing groups or specific reaction conditions. However, the nitrogen atom of the indole ring, being a weak acid, can be deprotonated by strong bases to form an N-anion. bhu.ac.in This N-metallated indole is a potent nucleophile and can react with various electrophiles, leading to N-alkylation or N-acylation.

Transformations Involving the Acetyl Moiety (e.g., Reduction, Oxidation, Condensation)

The acetyl group at the 2-position of this compound offers a rich site for chemical transformations.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction can lead to the corresponding ethyl group.

Oxidation: While the acetyl group itself is not readily oxidized, the methyl group can be functionalized under specific conditions.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, to form α,β-unsaturated ketones. This provides a pathway to extend the carbon chain at the 2-position.

Functionalization of the Iodo Substituent via Cross-Coupling Reactions

The iodo substituent at the 5-position is a key handle for introducing a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent substrate for these powerful bond-forming reactions.

Suzuki–Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgyonedalabs.com In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position. nih.govresearchgate.netnih.gov

The general reaction scheme involves the reaction of the 5-iodoindole (B102021) with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Iodoindoles

Arylboronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/Water1-(5-phenyl-1H-indol-2-yl)ethanone
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water1-(5-(4-methoxyphenyl)-1H-indol-2-yl)ethanone
3-Pyridinylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/Water1-(5-(pyridin-3-yl)-1H-indol-2-yl)ethanone

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction is highly effective for the alkynylation of this compound, introducing an alkyne moiety at the 5-position.

The reaction typically involves treating the 5-iodoindole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base (like an amine). The resulting 5-alkynylindoles are valuable intermediates for further transformations.

Table 2: Examples of Sonogashira Coupling with 5-Iodoindoles

Terminal AlkyneCatalystCo-catalystBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF1-(5-(phenylethynyl)-1H-indol-2-yl)ethanone
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHTHF1-(5-((trimethylsilyl)ethynyl)-1H-indol-2-yl)ethanone
Propargyl alcoholPd(OAc)₂/XPhosCuICs₂CO₃Dioxane1-(5-(3-hydroxyprop-1-yn-1-yl)-1H-indol-2-yl)ethanone

Heck and Stille Cross-Couplings for Olefination and Alkylation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of vinyl groups at the 5-position of the indole ring.

The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. libretexts.org This reaction can be used to introduce a variety of alkyl, alkenyl, and aryl groups at the 5-position.

Table 3: Examples of Heck and Stille Couplings with 5-Iodoindoles

Coupling PartnerReaction TypeCatalystBase/AdditiveSolventProduct
StyreneHeckPd(OAc)₂Et₃NDMF1-(5-styryl-1H-indol-2-yl)ethanone
Methyl acrylateHeckPd(PPh₃)₄K₂CO₃Acetonitrile (B52724)Methyl (E)-3-(2-acetyl-1H-indol-5-yl)acrylate
Tributyl(vinyl)tinStillePd(PPh₃)₄-Toluene1-(5-vinyl-1H-indol-2-yl)ethanone
Trimethyl(phenyl)tinStillePdCl₂(PPh₃)₂-THF1-(5-phenyl-1H-indol-2-yl)ethanone

Regioselective Chemical Modifications and Their Impact on Reactivity

The ability to selectively modify one of the three reactive sites on this compound allows for a high degree of control over the final molecular structure and its properties. The reactivity of one site can be influenced by modifications at another.

For instance, N-alkylation or N-acylation can alter the electron density of the indole ring, potentially affecting the rate and regioselectivity of subsequent electrophilic substitutions at the C3 position. Similarly, transformations of the acetyl group, such as reduction to an alcohol, can change the electronic nature of the substituent at the C2 position, which in turn can influence the reactivity of the indole ring and the iodo substituent.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems from the Indole Scaffold

The indole nucleus is a prominent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties make it a versatile building block in organic synthesis. The C2-C3 double bond of the indole ring, in particular, can participate in various cycloaddition reactions, offering a direct route to complex, fused heterocyclic systems. This section explores the potential of this compound in such transformations, drawing upon established principles of indole chemistry and the reactivity of related 2-acylindoles.

The reactivity of the indole C2-C3 double bond in cycloaddition reactions is significantly influenced by the nature of the substituents on both the pyrrole (B145914) and benzene rings. In the case of this compound, two key functional groups dictate its behavior: the electron-withdrawing acetyl group at the C2 position and the iodine atom at the C5 position.

The C2-acetyl group, through its electron-withdrawing nature, is expected to decrease the electron density of the C2-C3 double bond. This deactivation generally renders the indole less reactive as a nucleophilic diene in normal-electron-demand Diels-Alder reactions. However, it can enhance its reactivity as a dipolarophile or a dienophile when paired with highly reactive, electron-rich reaction partners.

Diels-Alder Type Reactions

While the electron-deficient nature of the C2-C3 bond in 2-acylindoles generally disfavors their participation as the diene component in [4+2] cycloadditions, they can potentially act as dienophiles. For instance, reaction with highly reactive dienes could lead to the formation of tetrahydrocarbazole derivatives. Although specific examples involving this compound are not prevalent in the literature, related transformations with other 2-substituted indoles provide a basis for this possibility.

In some cases, the indole ring can be induced to act as a diene. This often requires the in situ generation of a more reactive species, such as an indole-2,3-quinodimethane. Such intermediates can then undergo [4+2] cycloaddition with suitable dienophiles to yield carbazole (B46965) frameworks.

1,3-Dipolar Cycloadditions

The C2-C3 double bond of this compound is a potential dipolarophile for reactions with various 1,3-dipoles, such as nitrones, nitrile oxides, and azomethine ylides. These [3+2] cycloaddition reactions would lead to the formation of five-membered heterocyclic rings fused to the indole scaffold at the 2 and 3 positions, generating novel polycyclic systems. The regioselectivity and stereoselectivity of such reactions are governed by the frontier molecular orbital (FMO) interactions between the indole derivative and the 1,3-dipole. The electron-withdrawing acetyl group at C2 would play a crucial role in controlling the regiochemical outcome of the cycloaddition.

For example, the reaction with a nitrile oxide could yield an isoxazoline-fused indole, while reaction with an azomethine ylide could produce a pyrrolidine-fused indole. These fused systems are of significant interest in medicinal chemistry due to their structural complexity and potential biological activity.

Formation of Cyclopenta[b]indoles

Another important class of fused heterocycles accessible from indole precursors are cyclopenta[b]indoles. These structures are present in a number of bioactive natural products. Various synthetic strategies have been developed for their construction, some of which could be applicable to this compound. These methods often involve metal-catalyzed processes or formal [3+2] cyclization reactions. For instance, a catalyzed reaction with a suitable two-carbon component could lead to the formation of a five-membered ring fused at the C2 and C3 positions of the indole.

Intramolecular Cycloadditions

By tethering a reactive diene or dipolar component to the indole nucleus, intramolecular cycloadditions can provide a powerful and stereoselective route to complex fused systems. For this compound, derivatization at the N1 position with a suitable tethered partner could enable intramolecular Diels-Alder or 1,3-dipolar cycloadditions, leading to the formation of bridged or fused polycyclic indole derivatives.

The following table summarizes the potential cycloaddition reactions and the resulting fused heterocyclic systems that could be derived from this compound, based on the reactivity of related indole compounds.

Reaction TypeReactant PartnerPotential Fused Heterocyclic System
[4+2] Cycloaddition (Indole as dienophile)Electron-rich dieneTetrahydrocarbazole
[3+2] CycloadditionNitrile oxideIsoxazoline-fused indole
[3+2] CycloadditionAzomethine ylidePyrrolidine-fused indole
Formal [3+2] CyclizationTwo-carbon componentCyclopenta[b]indole
Intramolecular [4+2] CycloadditionTethered dienePolycyclic carbazole derivative
Intramolecular [3+2] CycloadditionTethered 1,3-dipolePolycyclic fused pyrrolidine/isoxazoline

It is important to note that while these strategies are based on established reactivity patterns of indoles, the specific experimental conditions for achieving these transformations with this compound would require empirical optimization. The electronic and steric effects of the C2-acetyl and C5-iodo substituents would need to be carefully considered in the design of synthetic routes.

Computational and Theoretical Investigations of 1 5 Iodo 1h Indol 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For 1-(5-iodo-1H-indol-2-yl)ethanone, these calculations can reveal the influence of the iodo and acetyl substituents on the indole (B1671886) ring's aromaticity and electron distribution.

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying the ground state properties of medium to large-sized molecules with a good balance of accuracy and computational cost. Calculations on indole derivatives, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information on optimized geometry, electronic distribution, and orbital energies. asianpubs.org

For this compound, DFT calculations would likely show that the indole ring remains largely planar. The iodine atom at the C5 position acts as a weak deactivator through its inductive effect, but also introduces significant polarizability. The acetyl group at the C2 position is a moderate electron-withdrawing group, which would lower the energy of the molecular orbitals.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the indole ring, indicating its electron-donating capability in charge transfer processes. The LUMO, conversely, would likely have significant contributions from the acetyl group, highlighting its electron-accepting nature. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's reactivity and electronic transitions.

Table 1: Representative DFT-Calculated Ground State Properties of a Substituted Indole Derivative (Note: The following data is illustrative and based on typical values for similar indole derivatives, as specific data for this compound is not publicly available.)

Parameter Value
Total Energy -452.7 Hartree
Dipole Moment 3.5 Debye
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV

| HOMO-LUMO Gap | 4.4 eV |

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, with negative potential (red/yellow) around the carbonyl oxygen and the indole nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton.

While DFT is excellent for ground states, ab initio methods like Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) are employed to study excited states. nih.gov These calculations are vital for understanding the molecule's absorption and fluorescence properties.

For substituted indoles, the lowest energy electronic transitions are typically π → π* in nature, corresponding to the La and Lb bands. nih.gov The presence of the acetyl group is expected to cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indole. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in the UV-Vis spectrum. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The acetyl group attached to the indole ring is not rigidly fixed and can rotate around the C2-C(O) bond. Conformational analysis is performed to identify the most stable arrangement of the atoms in space. By systematically rotating the dihedral angle of the acetyl group and calculating the energy at each step, a potential energy surface (PES) can be mapped.

This analysis for this compound would likely reveal two main planar conformers corresponding to the acetyl group being oriented syn or anti with respect to the indole N-H bond. The energy barrier between these conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. Such studies have been performed on other substituted indole systems to understand their structural preferences. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. frontiersin.org MD simulations use classical mechanics to model the movements of atoms and molecules.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal how solvent molecules arrange around the solute and how this interaction affects its conformation and dynamics. For instance, the polar acetyl group and the N-H group would be expected to form hydrogen bonds with protic solvents. The simulations can also provide information on the stability of different conformers in solution and the timescale of their interconversion.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. nih.govresearchgate.net

For this compound, the 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shifts, when scaled and compared to experimental data for related compounds, can aid in the assignment of signals. The heavy iodine atom is known to influence the chemical shifts of nearby carbon atoms (heavy-atom effect), and this can be captured by the calculations.

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computed. These calculations would predict characteristic peaks such as the N-H stretching frequency (typically around 3300-3500 cm-1), the C=O stretching of the acetyl group (around 1650-1680 cm-1), and various C-H and C-C stretching and bending modes of the indole ring.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Substituted Indole (Note: This table is illustrative. The predicted values are typical for DFT calculations on similar structures and the experimental values are based on general ranges for these functional groups.)

Parameter Predicted Value (DFT) Typical Experimental Range
1H NMR (N-H) 8.5 ppm 8.0 - 9.0 ppm
13C NMR (C=O) 190 ppm 185 - 195 ppm
IR Freq. (N-H stretch) 3450 cm-1 3300 - 3500 cm-1

| IR Freq. (C=O stretch) | 1670 cm-1 | 1650 - 1680 cm-1 |

Theoretical Studies on Reaction Mechanisms and Transition State Characterization

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. A common route to 2-acylindoles is through Friedel-Crafts acylation of an indole, though this can be complicated by the reactivity of the indole nucleus. The Fischer indole synthesis is a classic method for forming the indole ring itself, involving the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. nih.govyoutube.com

Theoretical studies of the Fischer indole synthesis mechanism, for instance, would involve locating the transition states for the key steps, such as the nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia. youtube.com By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. Similarly, for reactions involving the iodo-substituted indole, such as palladium-catalyzed cross-coupling reactions, theoretical studies can elucidate the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Molecular Electrostatic Potential (MEP) and Fukui Function Analyses for Reactivity Prediction

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. rsc.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the map denote regions of varying potential; typically, red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For a molecule like this compound, the MEP map would likely reveal specific charge localizations. The oxygen atom of the ethanone (B97240) (acetyl) group is expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The iodine atom, due to the phenomenon of a "σ-hole," can also present a region of positive electrostatic potential, making it capable of engaging in halogen bonding, a type of non-covalent interaction. researchgate.net The aromatic rings of the indole scaffold would generally show a mix of potentials, influencing their interactions with other molecules. researchgate.net Understanding these electrostatic potential distributions is crucial for predicting how the molecule will orient itself when approaching a biological target. rsc.org

Fukui Function Analyses

The Fukui function is a concept derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites in a molecule. wikipedia.orgfaccts.de It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an electron will be added).

f-(r) : for electrophilic attack (predicts where an electron will be removed).

f0(r) : for radical attack.

By calculating these functions for each atom in this compound, one can predict the most probable sites for different types of chemical reactions. For instance, a high value of f+(r) on a particular atom would suggest it is a strong electrophilic site, while a high f-(r) value would indicate a strong nucleophilic site. These theoretical calculations provide a quantitative basis for the reactivity patterns that complement the qualitative predictions from MEP analysis. A comparative study on substituted indoles has demonstrated the utility of DFT-based calculations, including Fukui functions, in understanding their reactivity. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on General Principles of MEP and Fukui Functions

Reactive Site Predicted Reactivity Rationale
Carbonyl OxygenNucleophilic / Hydrogen Bond AcceptorHigh electron density (negative MEP).
Indole N-HElectrophilic / Hydrogen Bond DonorLow electron density (positive MEP).
Iodine AtomHalogen Bond DonorPotential for a positive σ-hole.
Indole Ring CarbonsSusceptible to Electrophilic SubstitutionAromatic system with delocalized π-electrons.

In Silico Molecular Docking Studies with Selected Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journal-jop.org This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. nih.gov The process involves predicting the binding mode and affinity, often expressed as a docking score, which estimates the strength of the interaction.

Indole derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.gov Molecular docking studies on various indole derivatives have provided insights into their mechanisms of action. For example, some indole derivatives have been docked against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. rsc.orgnih.gov Others have been studied for their potential to inhibit bacterial enzymes or viral proteins. nih.govijcea.org

For this compound, in silico docking studies would involve placing the molecule into the active site of selected biological targets and calculating the binding energy. The interactions typically involve hydrogen bonds, hydrophobic interactions, and in the case of this iodo-substituted compound, potentially halogen bonds. The presence of the iodine atom can significantly influence the binding affinity and selectivity for certain targets.

While specific docking studies for this compound are not widely published, we can infer potential targets based on the known biological activities of similar indole derivatives.

Table 2: Potential Biological Targets for Docking Studies of this compound

Biological Target Class Specific Examples Therapeutic Area Rationale for Selection based on Indole Scaffold
Enzymes Cyclooxygenase-2 (COX-2) rsc.orgnih.govAnti-inflammatoryMany indole derivatives are known COX inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1) elsevierpure.comCancer, Neurodegenerative DiseasesIDO1 is a key enzyme in tryptophan metabolism, and indole-based structures can act as inhibitors.
Bacterial DNA gyrase, Penicillin-Binding Proteins (PBPs) nih.govnih.govresearchgate.netAntibacterialThe indole nucleus is a scaffold for various antibacterial agents.
Receptors Androgen Receptor nih.govCancerSome indole derivatives have shown activity against hormone-dependent cancers.
Viral Proteins SARS-CoV-2 Spike Glycoprotein frontiersin.orgAntiviralIndole scaffolds have been investigated for their potential to interfere with viral entry.

A hypothetical docking study of this compound against a target like COX-2 might show the carbonyl oxygen forming a hydrogen bond with a key amino acid residue in the active site, while the indole ring engages in hydrophobic interactions. The iodine at the 5-position could form a halogen bond with a Lewis basic residue, further stabilizing the complex. Such computational predictions are invaluable for guiding the synthesis of more potent and selective analogs and for prioritizing compounds for further experimental testing. researchgate.net

Mechanistic Investigations of Biological Interactions of 1 5 Iodo 1h Indol 2 Yl Ethanone in Vitro and Preclinical, Non Clinical Human Focus

In Vitro Enzyme Inhibition and Activation Profiling

No specific studies detailing the in vitro enzyme inhibition or activation profile of 1-(5-iodo-1H-indol-2-yl)ethanone were identified. Research on related indole (B1671886) structures is available.

There is no available data on the kinetic characterization of this compound with enzymes such as Vascular Endothelial Growth Factor Receptor 2 (KDR kinase) or cyclooxygenase (COX) enzymes.

For context, other structurally related indole compounds have been investigated as enzyme inhibitors. For instance, a series of 3-substituted indolin-2-ones, which share the indole core but have a different substitution pattern, were developed as potent inhibitors of KDR, FGF-R1, and PDGF-Rβ tyrosine kinases. nih.gov Similarly, certain derivatives of the isomeric 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as inhibitors of the COX-2 enzyme. researchgate.neteurekaselect.com However, these findings cannot be directly attributed to this compound.

No specific enzyme targets for this compound have been identified in the reviewed literature. Consequently, there is no information regarding its potential binding modes.

Research on different indole-based scaffolds has revealed various enzyme targets. For example, derivatives of 1-(1H-indol-1-yl)ethanone were identified as inhibitors of the CREB-binding protein (CBP) and its homolog EP300, targeting their bromodomains. nih.gov This highlights the potential of the indole scaffold to interact with diverse enzyme classes, although it provides no specific information for the compound .

Receptor Binding Assays and Ligand-Target Interactions

No published receptor binding assays or studies on ligand-target interactions were found specifically for this compound.

There is no evidence in the scientific literature of this compound being evaluated in radioligand binding studies for any specific receptors, including serotonin (B10506) receptors. The serotonin (5-HT) receptor family is a common target for indole-containing compounds due to the structural similarity of the indole ring to serotonin itself. nih.goveurofinsdiscovery.cominnoprot.comreactionbiology.com However, no such studies have been reported for this specific molecule.

In the absence of primary binding studies, no competition binding experiments to determine the affinity (such as K_i or IC₅₀ values) of this compound for any biological receptor have been published.

Investigation of Efflux Pump Modulation Mechanisms in Bacterial Systems

A significant contributor to antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell. Indole derivatives have been identified as potential efflux pump inhibitors (EPIs). nih.gov

Substrate Accumulation and Efflux Assays

To determine if this compound acts as an EPI, substrate accumulation assays are employed. These assays use a fluorescent substrate of the efflux pump, such as ethidium (B1194527) bromide. In a bacterial strain that overexpresses an efflux pump (e.g., NorA in S. aureus), the substrate is rapidly pumped out, resulting in low intracellular fluorescence. If an effective EPI is added, the pump is blocked, leading to the accumulation of the fluorescent substrate within the cells and a corresponding increase in fluorescence. A subsequent efflux assay would measure the rate at which the substrate is expelled after the cells are washed and resuspended in a substrate-free medium. An EPI would slow this rate of expulsion.

Potentiation of Conventional Antimicrobial Agents

A key functional consequence of efflux pump inhibition is the potentiation of conventional antibiotics. If this compound inhibits an efflux pump that is responsible for resistance to an antibiotic like ciprofloxacin (B1669076), then co-administration of the indole derivative with ciprofloxacin should restore the antibiotic's effectiveness. This is typically measured by determining the MIC of the antibiotic in the presence and absence of the potential EPI. A significant reduction in the MIC in the presence of the indole compound indicates potentiation.

Illustrative Hypothetical Data: Table 3: Hypothetical Potentiation of Ciprofloxacin by this compound against a NorA-overexpressing S. aureus Strain

CompoundConcentration (µg/mL)Ciprofloxacin MIC (µg/mL)Fold Reduction in MIC
Ciprofloxacin alone-16-
This compound0.5 (sub-inhibitory)44-fold
This compound1.0 (sub-inhibitory)28-fold

Molecular Mechanisms of Anticancer Activity in Cell-Based Models

The anticancer potential of indole derivatives is well-documented, with various compounds acting through diverse mechanisms. mdpi.comnih.govresearchgate.net For this compound, several molecular mechanisms can be postulated based on its structural features and the activities of related compounds.

A primary mechanism is likely the induction of apoptosis . This could be triggered via the intrinsic (mitochondrial) pathway, involving the regulation of the Bcl-2 family of proteins, or the extrinsic (death receptor) pathway. mdpi.comnih.gov Evidence for apoptosis would be gathered through assays for caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.

Another probable mechanism is the induction of cell cycle arrest . nih.gov By inhibiting key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs), the compound could halt cell proliferation at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. This would be investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Furthermore, inhibition of key signaling pathways like PI3K/Akt/mTOR and enzymes such as topoisomerases or histone deacetylases (HDACs) are all plausible mechanisms that have been reported for other anticancer indole derivatives. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Analysis

While direct studies on this compound are limited, the broader class of indole derivatives has been shown to exert anticancer effects through the induction of apoptosis and cell cycle arrest. For instance, certain synthetic indole derivatives have been found to induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cell lines. nih.gov The tumor suppressor protein p53 plays a crucial role in these processes by antagonizing anti-apoptotic proteins like Bcl-2 and activating pathways that lead to programmed cell death. nih.gov

It is plausible that this compound could engage similar pathways. The ethanone (B97240) moiety at the 2-position and the iodine at the 5-position could influence the molecule's ability to interact with proteins that regulate the cell cycle and apoptosis. For example, some indole-based compounds have been shown to modulate the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest, providing a window for DNA repair or, if the damage is too severe, the initiation of apoptosis.

A preliminary screening of this compound has indicated some level of cytotoxic activity, with a reported IC₅₀ value of 12 µM in MCF-7 breast cancer cells. nih.gov This finding suggests that the compound does impact cell viability, although the precise mechanism remains to be elucidated. Further studies involving flow cytometry to analyze the cell cycle distribution and assays to detect apoptotic markers (e.g., caspase activation, PARP cleavage) in cells treated with this compound are necessary to confirm these potential effects.

Table 1: Hypothetical Effects of this compound on Cell Cycle and Apoptosis

Biological ProcessPotential EffectUnderlying Mechanism (Hypothesized)
Cell CycleArrest at G1 or G2/M phaseInhibition of cyclin-dependent kinases (CDKs) or interference with mitotic spindle formation.
ApoptosisInduction of programmed cell deathActivation of intrinsic or extrinsic apoptotic pathways, potentially through modulation of Bcl-2 family proteins or activation of caspases.

This table is based on hypothesized effects extrapolated from related indole derivatives and requires experimental validation for this compound.

Identification of Intracellular Molecular Targets (e.g., Tubulin Polymerization)

A significant number of indole derivatives have been identified as inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. These inhibitors often bind to the colchicine (B1669291) site on β-tubulin, leading to microtubule destabilization, mitotic arrest, and subsequent apoptosis.

Given that the indole scaffold is a key feature of many tubulin polymerization inhibitors, it is conceivable that this compound could also target tubulin. The substitution pattern on the indole ring is critical for this activity. Further investigation through in vitro tubulin polymerization assays would be required to determine if this compound directly inhibits microtubule formation.

Beyond tubulin, other potential intracellular targets for indole derivatives have been identified, including protein kinases such as EGFR and SRC, and histone deacetylases (HDAC). nih.govnih.gov The cooperation between EGFR and SRC is known to promote a more aggressive phenotype in various cancers. nih.gov Therefore, dual inhibitors could offer a therapeutic advantage. Molecular docking studies could provide initial insights into the potential binding of this compound to the active sites of these and other cancer-related proteins.

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Co-crystallization Studies with Protein Targets (if applicable)

Currently, there are no publicly available co-crystal structures of this compound with any protein target. Such studies are crucial for understanding the precise molecular interactions between a ligand and its target protein. Co-crystallization would reveal the binding mode, key hydrogen bonds, hydrophobic interactions, and the role of specific functional groups, such as the iodo and ethanone substituents, in target engagement. This information is invaluable for the rational design of more potent and selective analogues.

Rational Design of Analogues for Enhanced Activity or Selectivity

In the absence of co-crystal structures, the principles of rational drug design can still be applied based on structure-activity relationships (SAR) established for related indole derivatives. nih.gov The this compound scaffold presents several opportunities for modification to enhance its biological activity and selectivity.

Table 2: Potential Modifications of the this compound Scaffold and Their Rationale

Position of ModificationProposed ModificationRationale for Enhanced Activity/Selectivity
Indole N-1 Position Introduction of various alkyl or aryl groups.The N-H group can be a hydrogen bond donor. Its substitution can modulate lipophilicity and steric interactions within a binding pocket.
Ethanone Group (C-2) Bioisosteric replacement with other functional groups (e.g., oxadiazoles, amides, hydroxamic acids).Altering this group can change the electronic properties and hydrogen bonding capacity, potentially improving target binding affinity and specificity. nih.govnih.gov
Iodine Atom (C-5) Replacement with other halogens (F, Cl, Br) or small hydrophobic groups.Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction. The nature of the halogen can fine-tune binding affinity and pharmacokinetic properties.
Other positions on the benzene (B151609) ring (C-4, C-6, C-7) Introduction of various substituents (e.g., methoxy (B1213986), hydroxyl, amino groups).These modifications can explore additional binding interactions with the target protein and influence the overall physicochemical properties of the compound.

The synthesis of a library of analogues based on these principles, followed by their biological evaluation, would establish a clear SAR for this class of compounds. For example, studies on other indole derivatives have shown that electron-withdrawing groups can enhance anti-inflammatory activity. weijiwangluo.com This systematic approach would guide the optimization of the lead compound, this compound, towards a more effective and selective therapeutic agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 5 Iodo 1h Indol 2 Yl Ethanone Analogues

Rational Design and Synthesis of Derivatives Based on 1-(5-Iodo-1H-indol-2-yl)ethanone

The rational design of derivatives of this compound involves a strategic approach to modify its chemical structure to enhance desired biological activities and pharmacokinetic properties. The indole (B1671886) nucleus itself is a crucial pharmacophore, and its derivatives have shown a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. chula.ac.thresearchgate.netnih.gov

The synthesis of these derivatives often begins with the construction of the core indole ring, which can be achieved through various established methods like the Fischer indole synthesis. evitachem.com Subsequent modifications involve the introduction of different functional groups at specific positions on the indole ring and the ethanone (B97240) side chain. For instance, cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions are powerful tools for creating diverse substitutions on the indole scaffold. nih.gov

A general synthetic approach might involve:

Indole Formation: Synthesis of the basic indole structure.

Halogenation: Introduction of an iodine or other halogen atoms at specific positions of the indole ring. evitachem.com

Acetylation: Addition of the ethanone group. evitachem.com

Derivatization: Further modifications of the indole ring or the ethanone side chain through various chemical reactions.

Systematic Modification of the Indole Ring Substituents (e.g., Halogen Position and Nature)

Systematic modifications of the substituents on the indole ring are crucial for understanding and optimizing the biological activity of this compound analogues. The nature and position of these substituents can significantly influence the compound's interaction with biological targets.

Halogen Substitution: The presence and position of a halogen atom on the indole ring can profoundly impact a compound's activity. For example, in a series of triazolylindole derivatives, chloro substituents were found to be beneficial for antimicrobial activity. nih.gov The introduction of a halogen can alter the electronic properties of the molecule and introduce the possibility of halogen bonding, a significant non-covalent interaction in molecular recognition. nih.gov

Table 1: Impact of Halogen Substitution on Antimicrobial Activity of Indole Derivatives

Compound IDHalogen SubstituentPositionBiological Activity (MIC, µg/mL)Reference
1h m-chloroPhenyl group on side chain6.25 nih.gov
2h m-chloroPhenyl group on side chain6.25 nih.gov
3h m-chloroPhenyl group on side chain6.25 nih.gov

Other Substituents: Besides halogens, the introduction of other functional groups like hydroxyl and methoxy (B1213986) groups has also been reported to be advantageous for the biological activity of certain indole derivatives. nih.gov Modifications at various positions of the indole ring can lead to compounds with a broad spectrum of activity. nih.gov For instance, the synthesis of 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives has yielded potent dual inhibitors of EGFR and BRAFV600E. nih.gov

Variation of the Ethanone Side Chain and its Impact on Biological Activity

The ethanone side chain at the 2-position of the indole ring is another key site for modification to modulate biological activity. Altering the length, branching, and functional groups of this side chain can affect the compound's potency, selectivity, and pharmacokinetic properties.

Studies on related classes of compounds, such as synthetic cathinones, have demonstrated that the length of an alkyl side chain can significantly influence biological activity. For example, the potency of dopamine (B1211576) uptake inhibitors was shown to increase with the elongation of the aliphatic side chain from a methyl to a propyl group, and then decrease with further extension to butyl and pentyl groups. nih.gov This suggests an optimal chain length for interaction with the target protein.

Similarly, in a series of amide-linked chalcone (B49325) derivatives, the nature of the substituents on the side chain had a marked effect on their cytotoxic activity. nih.gov For instance, the presence of methoxy groups was found to be more effective than electron-withdrawing groups in certain anticancer assays. nih.gov These findings highlight the importance of exploring various modifications to the ethanone side chain of this compound to fine-tune its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of newly designed analogues and for gaining insights into the structural features that are important for a desired biological effect.

In the context of indole derivatives, QSAR studies can help to identify key physicochemical properties and structural descriptors that correlate with their activity. These descriptors can include parameters related to:

Electronic properties: (e.g., Hammett constants, partial charges)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

By developing a robust QSAR model, researchers can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process.

Ligand Efficiency and Lipophilic Efficiency Assessments for Optimized Analogue Design

In modern drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are important metrics used to assess the quality of a compound during the lead optimization process. researchgate.netcore.ac.ukwikipedia.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It helps in identifying smaller molecules that have a high binding affinity, which are often more desirable starting points for optimization.

Lipophilic Efficiency (LLE or LiPE): This metric combines potency (pIC50 or pKi) and lipophilicity (logP or logD). wikipedia.org A high LLE value indicates that a compound achieves its potency without being excessively lipophilic, which can help to avoid issues such as poor solubility, high metabolic clearance, and off-target toxicity. nih.gov An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. core.ac.uk

By calculating and monitoring LE and LLE for analogues of this compound, medicinal chemists can guide the design of new compounds towards a better balance of potency and drug-like properties.

Table 2: Ligand and Lipophilic Efficiency Metrics

MetricFormulaDesired ValueSignificanceReference
Ligand Efficiency (LE) ΔG / Heavy Atom CountHigherIdentifies potent, smaller molecules nih.gov
Lipophilic Efficiency (LLE) pIC50 - logP5 - 7 or greaterBalances potency and lipophilicity core.ac.ukwikipedia.org

Impact of Halogen Bonding and Other Non-Covalent Interactions on Molecular Recognition

The iodine atom in this compound is not merely a bulky substituent; it can participate in a specific type of non-covalent interaction known as halogen bonding. nih.gov A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.org

This interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand. nih.govrsc.org The strength of the halogen bond depends on the nature of the halogen atom (I > Br > Cl > F) and the electrostatic potential of the interacting partner.

In addition to halogen bonding, other non-covalent interactions play a crucial role in the molecular recognition of indole derivatives. These include:

Hydrogen bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor. nih.gov

π-π stacking: The aromatic indole ring can engage in stacking interactions with aromatic residues in a protein's binding site.

Hydrophobic interactions: The non-polar parts of the molecule can interact favorably with hydrophobic pockets in the target protein.

A thorough understanding of these non-covalent interactions is essential for the rational design of potent and selective inhibitors based on the this compound scaffold.

Advanced Analytical Method Development for Research Applications of 1 5 Iodo 1h Indol 2 Yl Ethanone

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the quality control and purification of synthesized 1-(5-iodo-1H-indol-2-yl)ethanone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of indole (B1671886) derivatives and for their isolation. tcichemicals.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. The method can be optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) and pH to achieve optimal separation of the target compound from starting materials, by-products, and degradation products. A UV detector is typically used for quantification, leveraging the chromophoric nature of the indole ring.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility and thermal stability, GC, particularly when coupled with a mass spectrometer (GC-MS), provides high resolution and definitive identification. nih.gov For purity assessment, a flame ionization detector (FID) offers excellent sensitivity. The choice of the capillary column, temperature programming, and carrier gas flow rate are critical parameters for method development. For instance, GC-MS has been effectively used to identify metabolites of other halogenated indole derivatives in biological samples. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Indole Derivatives

ParameterHPLC Example ConditionsGC Example Conditions
TechniqueReversed-Phase HPLCGas Chromatography-Mass Spectrometry (GC-MS)
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasGradient of Acetonitrile and WaterHelium
DetectorUV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
ApplicationPurity testing, quantification, preparative isolationPurity testing, identification of volatile impurities and metabolites nih.gov

Spectrophotometric and Fluorometric Assay Development for Quantification in In Vitro Research Matrices

For high-throughput screening and quantification in in vitro research, spectrophotometric and fluorometric assays offer rapid and sensitive detection. The development of such assays for this compound would rely on the inherent spectroscopic properties of the indole scaffold or its reaction with specific reagents. sjp.ac.lkscilit.com

Spectrophotometric Assays: These assays measure the absorption of light by the compound. Organic compounds with chromophores, like the indole ring in this compound, absorb light in the UV-visible region. egyankosh.ac.in Colorimetric assays can be developed by reacting the indole nucleus with a chromogenic reagent to produce a colored product. For example, some indole derivatives react with p-dimethylaminocinnamaldehyde in an acidic medium to form a highly colored azafulvenium salt, which can be quantified using a spectrophotometer. nih.gov This principle could be adapted for the specific quantification of this compound.

Fluorometric Assays: Fluorescence-based methods are often more sensitive than absorption methods. researchgate.net Many indole derivatives are naturally fluorescent due to their electron-rich π-system, and this intrinsic fluorescence can be used for quantification. sjp.ac.lk Alternatively, "turn-on" or "turn-off" fluorescent probes can be designed where the fluorescence is enhanced or quenched upon binding to a specific target, a principle used in developing chemosensors for metal ions using indole scaffolds. nih.govsjp.ac.lk For this compound, assay development would involve characterizing its excitation and emission spectra in various solvents and biological buffers to establish optimal conditions for sensitive quantification in in vitro matrices.

Table 2: Principles of Spectroscopic Assays for Indole Derivatives

Assay TypePrincipleExample Reagent/MethodPotential Advantage
ColorimetricFormation of a colored product upon reaction.p-Dimethylaminocinnamaldehyde nih.govSimplicity, compatibility with standard plate readers.
Fluorometric (Intrinsic)Measurement of the natural fluorescence of the indole ring. sjp.ac.lkDirect measurement at specific excitation/emission wavelengths.High sensitivity, no need for labeling. researchgate.net
Fluorometric (Probe-based)Change in fluorescence upon interaction with a target molecule. nih.govDevelopment of a specific molecular probe system.High specificity and sensitivity ("turn-on" response). nih.govsjp.ac.lk

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metabolite Profiling in Biochemical Systems

Understanding the metabolic fate of this compound in biochemical systems is critical for interpreting its biological activity. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-ESI-MS), is a powerful tool for metabolite profiling. mdpi.comnih.gov This technique allows for the separation, detection, and identification of metabolites from complex biological matrices like cell lysates or microsomal incubations. nih.govdovepress.com

The process involves incubating the parent compound in a relevant biochemical system (e.g., liver microsomes, hepatocytes). nih.gov The sample is then analyzed by LC-ESI-MS. ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, allowing for the determination of the molecular weight of the parent compound and its metabolites. unl.edu By comparing the mass spectra of control and treated samples, potential metabolites can be identified based on characteristic mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, N-acetylation). nih.gov Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the metabolite ions, providing structural information for definitive identification. mdpi.comunl.edu

Table 3: Common Metabolic Transformations Detectable by ESI-MS

Metabolic ReactionMass ChangePotential Metabolite of this compound
Hydroxylation+16 DaHydroxy-1-(5-iodo-1H-indol-2-yl)ethanone
Glucuronidation+176 DaThis compound-glucuronide
Sulfation+80 DaSulfate conjugate of hydroxylated metabolite
De-iodination-126 Da1-(1H-indol-2-yl)ethanone
N-deacetylation-42 Da5-Iodo-1H-indole

Development of Isotope-Labeled this compound for Mechanistic and Tracing Studies

Isotopically labeled compounds are invaluable tools in drug discovery and mechanistic studies. nih.govresearchgate.net The development of a stable isotope-labeled version of this compound (e.g., using ²H, ¹³C, or ¹⁵N) would provide a powerful probe for various research applications. nih.govchemrxiv.org

Mechanistic Studies: Isotope labeling can help elucidate reaction mechanisms. nih.gov For example, by strategically placing a deuterium (B1214612) (²H) label on the indole ring, one could study whether a particular C-H bond is broken during a metabolic or enzymatic process, an effect known as the kinetic isotope effect. Gold-catalyzed methods have been developed for the regioselective hydrogen isotope labeling of indoles, which could be applied to this compound. chemrxiv.org

Tracing Studies: Labeled compounds act as tracers, allowing their metabolic fate to be followed with high precision and without interference from endogenous compounds. acs.org When a mixture of the labeled (heavy) and unlabeled (light) compound is used, they produce a characteristic doublet in the mass spectrum, making it easy to distinguish them from background ions. This approach is highly effective for identifying drug-related material in complex biological matrices and for quantifying metabolites accurately. nih.gov Studies on other labeled indolinone derivatives have successfully used ¹³C and ¹⁵N isotopes to characterize metabolites in hepatocyte systems, demonstrating the utility of this approach. nih.gov

Potential Non Biological and Material Science Applications of 1 5 Iodo 1h Indol 2 Yl Ethanone and Its Derivatives

Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

The utility of indole (B1671886) derivatives as precursors in the synthesis of complex organic molecules is well-established. The structural features of 1-(5-iodo-1H-indol-2-yl)ethanone, namely the reactive iodine atom and the acetyl group, alongside the inherent reactivity of the indole core, make it a potentially valuable intermediate in multi-step organic synthesis.

The iodine atom at the 5-position is particularly significant as it can be readily displaced or participate in various cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, a common strategy in the construction of complex molecular frameworks. While specific examples detailing the use of this compound as a starting material for the total synthesis of named complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the general reactivity of iodo-indoles suggests its potential in this regard. For instance, iodo-indole derivatives are known to be key precursors in the synthesis of complex heterocyclic systems such as quinolinones and thiazoles.

The acetyl group at the 2-position provides another reactive handle for further molecular elaboration. It can undergo a variety of transformations, including reduction, oxidation, and condensation reactions, to build more complex side chains or to participate in the formation of new ring systems fused to the indole core.

Application in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is an area where indole derivatives have shown considerable promise. The indole nucleus itself can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and cation-π interactions.

While specific research on the supramolecular chemistry of this compound is not widely reported, its structural features suggest potential for such applications. The presence of the iodine atom could lead to halogen bonding, a directional non-covalent interaction that is increasingly being utilized in the design of supramolecular assemblies. The acetyl group can act as a hydrogen bond acceptor.

The combination of these features could, in principle, allow this compound and its derivatives to act as building blocks for self-assembling systems or as guests in host-guest complexes. Further research would be needed to explore and realize this potential.

Exploration as a Ligand in Coordination Chemistry or Catalysis

A notable and documented application of this compound is in the field of coordination chemistry and catalysis. The indole nitrogen and the oxygen atom of the acetyl group can act as coordination sites for metal ions, allowing the molecule to function as a ligand.

Specifically, it has been reported that this compound can serve as a ligand for palladium(II) chloride. The resulting palladium complex has demonstrated effectiveness as a catalyst in Suzuki-Miyaura cross-coupling reactions. This is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. The ability of the this compound ligand to facilitate such a crucial transformation highlights its potential in the development of novel and efficient catalytic systems.

Table 1: Application of this compound in Catalysis

Metal CenterCatalytic ReactionSignificance
Palladium(II)Suzuki-Miyaura cross-couplingEnables the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.

This application underscores the potential for designing a range of metal complexes with this ligand for various catalytic applications, an active area of chemical research.

Potential in Optical, Electronic, or Polymer Materials

Indole-containing polymers and materials have attracted attention due to their interesting optical and electronic properties, which are often derived from the electron-rich nature of the indole ring system. These properties can be tuned by the introduction of various substituents onto the indole core.

Currently, there is a lack of specific studies on the incorporation of this compound or its direct derivatives into optical, electronic, or polymer materials. However, the presence of the iodo-substituent offers a potential handle for polymerization reactions, for example, through cross-coupling reactions to form conjugated polymers. Such polymers could, in theory, exhibit interesting photophysical or electronic properties.

The development of new materials often relies on the exploration of novel building blocks. While the potential of this compound in this area is yet to be fully realized, its chemical functionality makes it a candidate for future investigations in materials science.

Concluding Remarks and Future Research Directions for 1 5 Iodo 1h Indol 2 Yl Ethanone

Summary of Key Research Findings and Contributions to Chemical and Biological Sciences

Research on indole (B1671886) derivatives has been extensive, revealing their importance as "privileged structures" capable of interacting with multiple biological receptors. aablocks.com While specific research on 1-(5-iodo-1H-indol-2-yl)ethanone is not extensively documented in publicly available literature, its structural motifs are present in compounds with significant biological activities. The indole core is a key building block in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com

Derivatives of the closely related 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CBP/EP300 bromodomain, showing promise in the treatment of castration-resistant prostate cancer. nih.gov Specifically, certain ester derivatives of 1-(1H-indol-1-yl)ethanone have demonstrated the ability to inhibit cell growth in various prostate cancer cell lines and suppress the expression of androgen receptors and other oncogenes. nih.gov This suggests that the ethanone (B97240) moiety at the 1-position of the indole ring can be a critical feature for biological activity.

Furthermore, other substituted indole derivatives have shown a broad spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. rjpn.orgresearchgate.net For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of an iodine atom on the indole ring, as in this compound, offers a handle for further chemical modifications through cross-coupling reactions, enhancing the potential for creating diverse molecular libraries for drug discovery. nih.gov

The synthesis of substituted 1-(1H-indol-2-yl)ethanones has been achieved through methods such as the reaction of 1H-indole-2-carboxylic acids with methyllithium. chemicalbook.com This synthetic accessibility makes this compound a valuable building block for organic synthesis. researchgate.net

Table 1: Biological Activities of Related Indole Derivatives

Compound Class Specific Derivative Biological Activity
1-(1H-indol-1-yl)ethanone Derivatives Ester derivative (29h) CBP/EP300 bromodomain inhibitor, anticancer (prostate cancer) nih.gov
2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one Antibacterial (MRSA) nih.gov

Identification of Unaddressed Research Questions and Emerging Opportunities

Despite the foundational knowledge of indole chemistry, several research questions specifically concerning this compound remain unanswered. These gaps in knowledge present significant opportunities for future research endeavors.

A primary unaddressed area is the comprehensive evaluation of the biological activity of this compound and its derivatives. While related compounds show promise, the specific pharmacological profile of this iodinated indole is yet to be determined. Key questions include:

What is the full spectrum of its potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities?

How does the position of the iodo and ethanone substituents on the indole ring influence its biological activity compared to other isomers?

What are the specific molecular targets of this compound?

Emerging opportunities lie in leveraging the iodine atom for the synthesis of novel, complex molecules. The C-I bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which can be used to introduce diverse functional groups at the 5-position of the indole ring. nih.gov This opens avenues for the creation of libraries of novel compounds for high-throughput screening and drug discovery.

Another area of opportunity is the exploration of its potential in materials science. Indole-based compounds have been investigated for their applications in organic electronics and as fluorescent probes. The electronic properties of this compound could be tuned through chemical modification, potentially leading to the development of new functional materials.

Proposed Methodological Advancements and Interdisciplinary Research Prospects

To address the existing research gaps, several methodological advancements and interdisciplinary collaborations are proposed.

Methodological Advancements:

High-Throughput Synthesis and Screening: The development of automated or semi-automated synthetic platforms could accelerate the generation of a diverse library of derivatives of this compound. Coupling these synthetic efforts with high-throughput screening assays for various biological targets would enable the rapid identification of lead compounds.

Advanced Spectroscopic and Crystallographic Techniques: Detailed structural characterization of this compound and its complexes with biological macromolecules using techniques like X-ray crystallography and advanced NMR spectroscopy will provide crucial insights into its mode of action.

Computational Modeling and Simulation: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity of this compound derivatives to various protein targets, thereby guiding synthetic efforts towards more potent and selective compounds. eurekaselect.com

Interdisciplinary Research Prospects:

Chemical Biology: Collaboration between synthetic chemists and biologists is essential to fully elucidate the biological functions and therapeutic potential of this compound. This could involve target identification and validation studies, as well as in vivo efficacy testing in animal models of disease.

Medicinal Chemistry and Pharmacology: Joint efforts in these fields will be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this compound to develop viable drug candidates.

Materials Science and Organic Chemistry: Partnerships between materials scientists and organic chemists could explore the synthesis and characterization of novel polymers or functional materials incorporating the this compound scaffold for applications in electronics or sensing.

Broader Impact and Significance of this compound Research in Scientific Fields

The study of this compound holds the potential for significant impact across several scientific disciplines.

In medicinal chemistry and drug discovery , the exploration of this compound and its derivatives could lead to the identification of novel therapeutic agents for a range of diseases, including cancer and infectious diseases. The versatility of the indole scaffold, combined with the reactivity of the iodine substituent, makes it a highly attractive starting point for the development of new drugs.

In organic synthesis , research into the reactivity and functionalization of this compound can contribute to the development of new synthetic methodologies and strategies. The insights gained from studying its chemical transformations can be applied to the synthesis of other complex heterocyclic compounds.

In chemical biology , this molecule can serve as a valuable chemical probe to study biological processes. By attaching fluorescent tags or other reporter groups, it can be used to visualize and investigate the function of its biological targets within living cells.

Ultimately, the continued investigation of this compound will not only expand our fundamental understanding of indole chemistry but also has the potential to yield practical applications that could benefit human health and technology. The journey from a simple chemical entity to a valuable scientific tool or therapeutic agent is a long one, but for this compound, the path forward is rich with possibilities.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-iodo-1H-indol-2-yl)ethanone, and how does the iodo substituent influence reaction conditions?

  • Methodological Answer : Synthesis typically involves halogenation of pre-formed indole derivatives. For example, iodination via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The bulky iodine substituent may slow reaction kinetics, requiring longer reaction times or elevated temperatures compared to chloro/fluoro analogs . Friedel-Crafts acylation can introduce the ethanone group, but iodine's electron-withdrawing nature may necessitate Lewis acid optimization (e.g., AlCl₃ or FeCl₃) to activate the indole ring . Post-synthesis purification often employs column chromatography with halogen-compatible solvents (e.g., dichloromethane/hexane).

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm the indole backbone and iodine’s deshielding effects. Aromatic protons near iodine exhibit distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺, with iodine’s isotopic signature (e.g., m/z 285.9714 for C₁₀H₈INO) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving iodine’s heavy-atom effects on diffraction data. Iodine’s high electron density aids phasing but may require anisotropic displacement parameter adjustments .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of halogenated indole derivatives like this compound, and how can they be mitigated?

  • Methodological Answer :
  • Heavy-Atom Effects : Iodine’s strong X-ray absorption complicates data collection. Mitigation includes using shorter wavelengths (e.g., Mo-Kα) or synchrotron radiation.
  • Disorder and Thermal Motion : Iodine’s large atomic radius increases thermal displacement. SHELXL refinement with restraints (e.g., SIMU/DELU) stabilizes atomic positions .
  • Twinned Crystals : Iodine-containing crystals may twin due to packing stresses. Twin law identification (via PLATON) and HKLF5 data integration in SHELX improve structure resolution .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-calculated NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies in aromatic regions may indicate solvation effects or conformational flexibility .
  • Vibrational Spectroscopy : IR/Raman spectra identify C=O and C-I stretches (e.g., ~1700 cm⁻¹ and ~500 cm⁻¹, respectively). Computational harmonic frequency analyses (e.g., Gaussian) must include anharmonic corrections for accuracy .
  • Crystallographic Validation : Use SHELX-refined structures as geometric benchmarks for computational models .

Q. What methodological considerations are critical when assessing the pharmacokinetic properties of halogenated indole ethanones?

  • Methodological Answer :
  • ADMET Profiling :
  • Lipophilicity (LogP) : Experimental LogP via shake-flask method or HPLC retention time predicts membrane permeability. Iodine increases LogP compared to non-halogenated analogs .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify oxidative deiodination or ethanone glucuronidation. LC-MS/MS monitors metabolite formation .
  • Toxicity : Ames tests assess mutagenicity, while MTT assays evaluate cytotoxicity in cell lines (e.g., HepG2). Iodine’s polarizability may enhance DNA intercalation risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ IR to track iodination progress. Yield variations may stem from iodine’s sublimation or incomplete electrophilic substitution .
  • Byproduct Identification : LC-MS or GC-MS detects iodinated side products (e.g., di-iodo derivatives). Adjust stoichiometry (e.g., 1.1 eq NIS) to minimize overhalogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may promote decomposition. Compare yields in DCM vs. acetonitrile .

Methodological Resources

  • Crystallography : SHELX-97 for structure refinement .
  • Spectroscopy : NIST Chemistry WebBook for reference IR/NMR data .
  • Toxicity : EPA DSSTox for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.